2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

CAS No.: 876715-75-2

Cat. No.: VC15973694

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876715-75-2 |

|---|---|

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | 2,3-dioxo-1,4-dihydroquinoxaline-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O4/c12-7-8(13)11-6-4(9(14)15)2-1-3-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) |

| Standard InChI Key | WGTRULPFJQWGLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)C(=O)N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

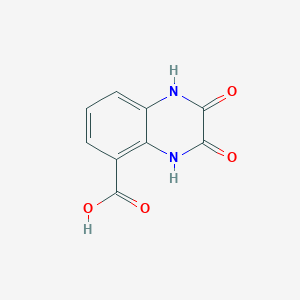

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (C₁₀H₈N₂O₄) belongs to the quinoxaline family, a class of nitrogen-containing heterocycles. Its structure comprises a benzene ring fused to a pyrazine ring, with two ketone groups at positions 2 and 3 and a carboxylic acid substituent at position 5 (Figure 1) . The tetrahydroquinoxaline core reduces aromaticity, imparting distinct reactivity compared to fully aromatic quinoxalines.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid |

| Canonical SMILES | O=C(O)C1=CC2=NC(CNC2=O)=C1O |

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous quinoxaline derivatives exhibit characteristic IR absorptions for carbonyl (1650–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for aromatic protons (δ 6.5–8.5 ppm) and methylene groups adjacent to ketones (δ 3.0–4.0 ppm) .

Synthesis and Derivative Formation

Core Synthesis Strategy

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives typically begins with the cyclocondensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione . Introducing the carboxylic acid group at position 5 likely involves electrophilic substitution or post-cyclization functionalization. For example:

-

Chlorosulfonation Followed by Hydrolysis: Chlorosulfonic acid may be used to introduce a sulfonyl chloride group at position 5, which is subsequently hydrolyzed to a carboxylic acid .

-

Direct Carboxylation: Friedel-Crafts acylation or metal-catalyzed carbonylation could directly install the carboxylic acid moiety.

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | o-Phenylenediamine, oxalic acid | Quinoxaline-2,3-dione |

| 2 | Electrophilic Substitution | ClSO₃H, CH₂Cl₂, 0–5°C | 5-Sulfonyl chloride derivative |

| 3 | Hydrolysis | H₂O, NaOH, reflux | Carboxylic acid formation |

Derivative Synthesis

The carboxylic acid group enables further derivatization, such as:

-

Amide Formation: Reaction with amines using coupling agents like EDC/HOBt.

-

Esterification: Treatment with alcohols under acidic conditions.

-

Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility profile is dominated by its ionizable carboxylic acid group, rendering it water-soluble at physiological pH. Stability studies of analogous compounds suggest susceptibility to decarboxylation at elevated temperatures (>150°C).

Biological Activity

While direct data on this compound are scarce, structurally related quinoxaline derivatives exhibit notable bioactivity:

Table 3: Bioactivity of Analogous Compounds

Hypothetically, the 5-carboxylic acid group may enhance binding to biological targets through hydrogen bonding or ionic interactions, potentially improving pharmacokinetic properties compared to non-polar analogs.

Challenges and Future Directions

-

Synthetic Optimization: Current methods for analogous compounds suffer from moderate yields (40–60%) . Flow chemistry or microwave-assisted synthesis could improve efficiency.

-

Target Identification: Computational docking studies (e.g., AutoDock Vina) are needed to predict protein targets.

-

Toxicological Profiling: Preliminary in vitro toxicity assays (e.g., HepG2 cell viability) must precede in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume